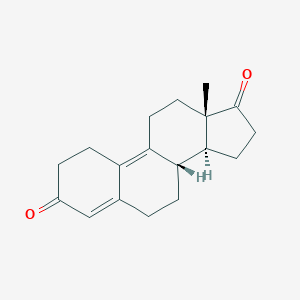

Estra-4,9-diene-3,17-diona

Descripción general

Descripción

Trena, también conocido como acetato de trenbolona, es un andrógeno sintético y un esteroide anabólico. Se utiliza principalmente en medicina veterinaria para promover el crecimiento muscular en el ganado. Trena es conocido por sus potentes efectos anabólicos, lo que lo convierte en una opción popular para aumentar la masa muscular y mejorar la eficiencia alimenticia en el ganado .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Progestational Hormone Intermediate

Estra-4,9-diene-3,17-dione serves as a crucial intermediate in the synthesis of several steroid contraceptive drugs. Notably, it is involved in the production of:

- Mifepristone : Used for medical abortions and managing miscarriages.

- Norethindrone : A progestin used in hormonal contraceptives.

- Trimegestone : Another progestin with applications in hormone replacement therapy.

- Ulipristal Acetate : Used for emergency contraception.

- Dienogest : A progestin used in oral contraceptives.

The market for mifepristone alone indicates significant demand, with annual sales reaching approximately 17 million units in China . The compound's utility in developing new medicines for family planning and reproductive health underscores its importance in the pharmaceutical industry.

1.2 Synthesis and Preparation

The preparation methods for estra-4,9-diene-3,17-dione have evolved to enhance efficiency and reduce environmental impact. A notable synthetic route involves:

- Grignard Reactions : Used to introduce functional groups.

- Oxidation and Hydrolysis Reactions : Essential for converting intermediates into the desired ketone structure.

- Cyclization Reactions : Final steps to form the steroid structure.

This method is characterized by low costs and high yields, making it commercially viable .

Doping Control in Sports

Estra-4,9-diene-3,17-dione is classified as an anabolic-androgenic steroid and is prohibited in competitive sports due to its performance-enhancing effects. Its structural similarity to testosterone has led to its inclusion on the World Anti-Doping Agency's prohibited list .

2.1 Detection and Regulation

Research has shown that estra-4,9-diene-3,17-dione can be metabolized into 17-hydroxy-estra-4,9-dien-3-one, a substance that is also controlled under drug regulations . In equine sports, specific metabolites of dienedione were identified that can remain detectable in urine samples for several days post-administration . This has prompted regulatory bodies to implement stringent testing protocols to prevent misuse among athletes.

Biochemical Properties and Mechanisms

Estra-4,9-diene-3,17-dione exhibits significant biochemical properties that contribute to its anabolic effects:

3.1 Mechanism of Action

As a prohormone, estra-4,9-diene-3,17-dione is converted into dienolone within the body. This active metabolite interacts with androgen receptors to promote protein synthesis and muscle growth. The compound's influence on cellular processes includes:

- Activation of signaling pathways related to muscle hypertrophy.

- Modulation of gene expression involved in anabolic processes.

Research Findings and Case Studies

Several studies have explored the applications and effects of estra-4,9-diene-3,17-dione:

Mecanismo De Acción

Trena ejerce sus efectos al unirse a los receptores de andrógenos en los músculos y otros tejidos. Esta unión activa el receptor de andrógenos, lo que lleva a un aumento de la síntesis de proteínas y al crecimiento muscular. Trena también tiene efectos progestágenos, que contribuyen a su actividad anabólica general. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del receptor de andrógenos y la regulación de la expresión genética relacionada con el crecimiento muscular .

Compuestos similares:

Nandrolona: Un esteroide anabólico de origen natural con efectos anabólicos similares pero menos potente que trena.

Testosterona: La principal hormona sexual masculina con efectos anabólicos, pero trena es más potente.

Metandrostenolona: Otro esteroide anabólico con propiedades similares de construcción muscular pero con una estructura química diferente.

Singularidad de Trena: Trena es único debido a su alta potencia y fuertes efectos anabólicos. Tiene una duración de acción más prolongada en comparación con otros esteroides anabólicos, lo que lo hace más eficaz para promover el crecimiento muscular en el ganado. Además, su estructura química permite modificaciones específicas que mejoran sus propiedades anabólicas al tiempo que minimizan los efectos androgénicos .

Análisis Bioquímico

Biochemical Properties

Estra-4,9-diene-3,17-dione is an important pharmaceutical intermediate in the synthesis of steroids with progestagenic activity . It demonstrates high anabolic activity, and a majority of its positive effects are obtained by conversion to dienedron .

Cellular Effects

Estra-4,9-diene-3,17-dione is known to have significant effects on various types of cells and cellular processes. As an anabolic-androgenic steroid, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The actual active metabolite of Estra-4,9-diene-3,17-dione, dienolone, is almost identical to trenbolone structurally, but lacks the C11 double bond . This suggests that Estra-4,9-diene-3,17-dione exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific dosage effects of Estra-4,9-diene-3,17-dione in animal models are not extensively studied, it’s known that three castrated horses were each given a single oral dose of 1500 mg of Estra-4,9-diene-3,17-dione powder for seven consecutive days .

Metabolic Pathways

Estra-4,9-diene-3,17-dione has been shown to be metabolised in vitro to 17-hydroxy-estra-4,9-dien-3-one . This suggests that it is involved in metabolic pathways that include enzymes or cofactors.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Trena se sintetiza a través de un proceso químico de múltiples pasos. La síntesis generalmente involucra los siguientes pasos:

Material de partida: La síntesis comienza con el compuesto nandrolona, que es un esteroide anabólico de origen natural.

Modificaciones químicas:

Acetilación: El paso final implica la acetilación del grupo hidroxilo en la posición 17-beta para formar acetato de trenbolona.

Métodos de producción industrial: La producción industrial de trena implica la síntesis química a gran escala utilizando pasos similares a los descritos anteriormente. El proceso se lleva a cabo bajo condiciones controladas para garantizar una alta pureza y rendimiento. El producto final se formula típicamente en soluciones inyectables para uso veterinario .

Análisis De Reacciones Químicas

Tipos de reacciones: Trena experimenta varias reacciones químicas, que incluyen:

Oxidación: Trena puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden convertir trena en formas menos activas.

Sustitución: Trena puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales:

Productos de oxidación: Varios metabolitos oxidados.

Productos de reducción: Formas reducidas de trena con actividad alterada.

Productos de sustitución: Compuestos con diferentes grupos funcionales que reemplazan los originales.

Comparación Con Compuestos Similares

Nandrolone: A naturally occurring anabolic steroid with similar anabolic effects but less potent than trena.

Testosterone: The primary male sex hormone with anabolic effects, but trena is more potent.

Methandrostenolone: Another anabolic steroid with similar muscle-building properties but different chemical structure.

Uniqueness of Trena: Trena is unique due to its high potency and strong anabolic effects. It has a longer duration of action compared to other anabolic steroids, making it more effective for promoting muscle growth in livestock. Additionally, its chemical structure allows for specific modifications that enhance its anabolic properties while minimizing androgenic effects .

Actividad Biológica

Estra-4,9-diene-3,17-dione, commonly known as dienedione, is a synthetic anabolic-androgenic steroid (AAS) derived from the 19-nortestosterone group. Its biological activity primarily revolves around its anabolic effects on muscle growth and strength enhancement. This article explores its mechanisms of action, metabolic pathways, and implications in sports doping control.

Target of Action

Dienedione acts as a prohormone, converting into its active metabolite, dienolone, within the body. This conversion is crucial for its anabolic effects, as dienolone binds to androgen receptors, influencing various biological processes.

Mode of Action

Upon activation of androgen receptors, dienolone promotes protein synthesis and muscle hypertrophy. The compound's anabolic properties make it appealing for bodybuilders and athletes seeking performance enhancement.

Pharmacokinetics

Absorption and Metabolism

Dienedione is absorbed orally and undergoes extensive metabolism in the liver. Studies indicate that it is metabolized to several metabolites, including 17-hydroxy-estra-4,9-dien-3-one, which are detectable in urine samples following administration .

Elimination Studies

In a study involving castrated horses administered with 1500 mg of dienedione for seven consecutive days, several metabolites were identified. Notably, hydroxylated forms of dienedione were detected in urine for up to five days post-administration .

| Property | Details |

|---|---|

| Molecular Formula | C18H22O2 |

| Molecular Weight | 274.37 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

Cellular Effects

Dienedione influences multiple cellular processes:

- Protein Synthesis: Enhances muscle mass by increasing the rate of protein synthesis.

- Cell Signaling Pathways: Alters gene expression related to muscle growth.

- Metabolic Activity: Modulates energy metabolism through various pathways.

In Vitro and In Vivo Studies

-

Metabolism Across Species:

A comparative study investigated the metabolism of dienedione in equine, canine, and human models. It was found that while all species produced similar metabolites, equines exhibited unique metabolic pathways leading to di-reduced metabolites not seen in other species . -

Detection in Doping Control:

The detection of dienedione is critical in doping control due to its potential for misuse in sports. The metabolites identified serve as biomarkers for detecting its use in athletes . -

Case Study: Doping Control in Horses:

A study highlighted the endogenous nature of dienedione in entire male horses, confirming its presence in urine samples. This finding necessitates further investigation into its elimination and biotransformation processes to effectively monitor its use in equine sports .

Case Study: Administration Effects

A notable case involved three geldings receiving oral doses of dienedione:

Propiedades

IUPAC Name |

(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWZQKERRCPRZ-RYRKJORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199676, DTXSID40863499 | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5173-46-6, 13885-20-6 | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-4,9-diene-3,17-dione, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | estra-4,9-diene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.